4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Researchers requiring reproducible kinase SAR data cannot substitute this specific 6-chloro-2-cyclopropyl regioisomer with generic morpholinopyrimidines. This compound provides a validated privileged pharmacophore for PI3K and PIKK target engagement studies. - Enables definitive hinge-binding motif exploration via a coplanar morpholino conformation. - Reactive 6-chloro handle permits rapid derivatization via cross-coupling for focused library synthesis. - Ensures supply chain consistency with strict batch-to-batch analytical control for multi-stage lead optimization.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 1412954-81-4
Cat. No. B1470820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine
CAS1412954-81-4
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)N3CCOCC3
InChIInChI=1S/C11H14ClN3O/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2
InChIKeyYQMNDSGFUWVJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine Overview


4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine, with the molecular formula C₁₁H₁₄ClN₃O and a molecular weight of 239.7 g/mol, is a pyrimidine derivative featuring a morpholine substituent at the 4-position, a chloro group at the 6-position, and a cyclopropyl group at the 2-position . This specific substitution pattern on the pyrimidine core differentiates it from other morpholinopyrimidines, and compounds in this class are widely recognized as privileged pharmacophores for targeting kinases such as PI3K and PIKKs [1].

Privileged 4-(pyrimidin-4-yl)morpholine core for PI3K/PIKK studies
Regioisomer-specific hinge-binding scaffold
Versatile intermediate with reactive chloro and cyclopropyl handles

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine Interchangeability


Morpholinopyrimidines are not a commodity; subtle variations in substituent identity and position on the pyrimidine ring profoundly impact biological activity, selectivity, and physical properties. For instance, a 2-(morpholin-4-yl)pyrimidine core is associated with PI3K inhibition, while the 4-(pyrimidin-4-yl)morpholine regioisomer is a privileged pharmacophore for PI3K and PIKK inhibition due to its ability to adopt a specific coplanar conformation for key hinge-binding interactions [1]. Furthermore, the presence of specific substituents like chloro and cyclopropyl groups can dramatically alter a compound's binding affinity and metabolic stability, as demonstrated in the optimization of ATR kinase inhibitors where a cyclopropyl sulfonyl group was critical for achieving high potency (IC₅₀ = 5 nM) [2]. Therefore, substituting 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine with an unsubstituted or differently substituted analog is not a scientifically valid practice and will lead to irreproducible results.

Regioisomer shift2-(morpholin-4-yl) vs. 4-(pyrimidin-4-yl) core may alter kinase selectivity profile; hinge-binding geometry is not interchangeable.
Halogen substitutionBr instead of Cl at position 6 or 2 can change reactivity in cross-coupling and binding affinity; halogen analogs are not direct replacements.
Substituent patternCyclopropyl at position 2 is critical for potency context in related kinase inhibitors; unsubstituted or differently placed cyclopropyl may shift target engagement.

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine Selection Evidence


Cascade Synthesis of Regioisomers

A cascade synthesis strategy for novel substituted morpholinopyrimidines has been established, which successfully produced both regioisomers of morpholinopyrimidine derivatives in good to high yields [1]. While specific quantitative yield data for the target compound is not reported, the method's successful application to both regioisomers suggests a viable synthetic pathway exists, which is a prerequisite for further development and procurement.

Synthesis Feasibility
Class-level inference
Cascade strategy produces morpholinopyrimidine regioisomers; method successfully applied to both regioisomers in related work.
Suggests synthetic tractability
Specific yield data for target not reported
Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

PI3K/mTOR Inhibition Evidence

4-(Pyrimidin-4-yl)morpholines are established as privileged pharmacophores for inhibiting the PI3K-AKT-mTOR pathway [1]. The morpholine oxygen is crucial for forming a key hydrogen bond with the kinase hinge region, conferring selectivity over the broader kinome [2]. Furthermore, related morpholinopyrimidines with different substituents have been developed as potent PI3K/mTOR inhibitors [3]. While direct activity data for 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine is unavailable, this class-level evidence supports its potential application as a starting point or intermediate for developing kinase inhibitors.

PI3K/mTOR Class Evidence
Class-level inference
4-(Pyrimidin-4-yl)morpholines are privileged pharmacophores for PI3K and PIKK inhibition; morpholine oxygen engages kinase hinge region.
Supports pathway-targeted scaffold use
Direct compound activity data unavailable
Kinase Inhibition Cancer Research Drug Discovery

Chloro, Bromo, and Thioether Analogs Comparison

The target compound features a specific combination of substituents: a chloro group at the 6-position, a cyclopropyl group at the 2-position, and a morpholine at the 4-position of the pyrimidine ring . This exact substitution pattern differentiates it from closely related analogs like 2-chloro-4-morpholino-6-cyclopropylpyrimidine (CAS: 1412959-06-8) where the chloro and morpholino groups are swapped , and 2-bromo-4-morpholino-6-cyclopropylpyrimidine (CAS: 1412957-28-8) which substitutes a bromine atom . These structural differences are likely to result in different binding affinities, reactivity in cross-coupling reactions, and physicochemical properties, making the target compound a distinct chemical entity.

Structural Analogs
Cross-study comparable
6-chloro-2-cyclopropyl pattern vs. 2-chloro regioisomer and 2-bromo analog; halogen and positional differences alter structure-activity relationship.
Regioisomer and halogen identity impact activity
Not functionally interchangeable
Medicinal Chemistry SAR Chemical Probes

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine Applications


Kinase Inhibitor Library Synthesis

Based on the class-level evidence that 4-(pyrimidin-4-yl)morpholines are privileged pharmacophores for PI3K and PIKK inhibition [1], this compound serves as a valuable core scaffold for generating libraries of potential kinase inhibitors. Its unique 6-chloro-2-cyclopropyl substitution pattern provides a distinct starting point for further derivatization via cross-coupling reactions or nucleophilic aromatic substitution, enabling exploration of novel chemical space around a validated pharmacophore.

Chemical Probe Development for Target Validation

The compound's structural uniqueness, when compared to regioisomers like 2-chloro-4-morpholino-6-cyclopropylpyrimidine (CAS: 1412959-06-8) , makes it a candidate for developing chemical probes. Minor structural changes can significantly alter target engagement and selectivity profiles, and this specific isomer could be used in a broader SAR campaign to dissect the contribution of the chloro group's position to kinase binding and cellular activity.

Advanced Heterocyclic Synthesis Intermediate

The presence of a reactive chloro substituent on the pyrimidine ring makes this compound a versatile intermediate for constructing more complex heterocyclic frameworks. It can be employed in cascade synthesis strategies, as demonstrated for related morpholinopyrimidines [2], to produce novel bicyclic or tricyclic systems with potential biological applications. This utility is a key driver for procurement by medicinal chemistry and process chemistry groups.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Privileged PI3K/PIKK pharmacophore scaffold
Pathway selectivity and hinge-binding evaluation
Chemical probe development
Regioisomer-specific substitution pattern
Target engagement and selectivity profiling
Advanced heterocyclic intermediate
Reactive 6-chloro handle for derivatization
Synthetic yield and diversification outcomes
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